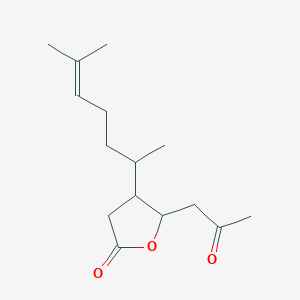![molecular formula C20H30O2 B8259470 5,5,9-trimethyl-12-[(2E)-3-methylpenta-2,4-dienyl]-10-oxatricyclo[7.2.1.01,6]dodecan-11-one](/img/structure/B8259470.png)
5,5,9-trimethyl-12-[(2E)-3-methylpenta-2,4-dienyl]-10-oxatricyclo[7.2.1.01,6]dodecan-11-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5,9-trimethyl-12-[(2E)-3-methylpenta-2,4-dienyl]-10-oxatricyclo[7.2.1.01,6]dodecan-11-one is an organic compound distinguished by its complex bicyclic structure and the presence of multiple functional groups. This compound is of significant interest in both academic research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 5,5,9-trimethyl-12-[(2E)-3-methylpenta-2,4-dienyl]-10-oxatricyclo[7.2.1.01,6]dodecan-11-one typically involves multi-step synthetic processes. Key steps often include Diels-Alder reactions, aldol condensations, and selective oxidations. Reaction conditions such as temperature control, solvent selection, and the use of specific catalysts are critical for optimizing yields and purity.
Industrial Production Methods: Industrial production of this compound involves scalable processes that ensure consistency and cost-effectiveness. Continuous flow reactions and automated synthesis systems are commonly employed to maintain high efficiency. The use of green chemistry principles, such as solvent recycling and energy-efficient reactors, is increasingly emphasized in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions: This compound undergoes various types of chemical reactions including:
Oxidation: It can be oxidized to introduce new functional groups or to modify existing ones.
Reduction: Reductive processes can alter the compound’s electronic structure, affecting its reactivity and interaction with other molecules.
Substitution: Various substituents can be introduced or exchanged through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions: Reagents such as chromium trioxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions are frequently used. Reaction conditions like pH, temperature, and solvent choice are meticulously controlled to achieve desired outcomes.
Major Products Formed: Products formed from these reactions often include a range of derivatives that retain the core bicyclic structure while exhibiting varied functional properties. These derivatives can be useful for further chemical modifications or for direct application in research and industry.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as a precursor for synthesizing more complex molecules. Its unique structure serves as a template for designing novel compounds with specific desired properties.
Biology: In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or as ligands for receptor binding studies.
Medicine: Medicinal chemists explore this compound and its analogs for their potential therapeutic applications. The compound’s ability to interact with biological macromolecules makes it a candidate for drug design and development.
Industry: In industrial applications, this compound is utilized in the synthesis of specialty chemicals and materials. Its unique chemical properties make it a valuable component in the development of advanced polymers and coatings.
Mecanismo De Acción
The mechanism by which 5,5,9-trimethyl-12-[(2E)-3-methylpenta-2,4-dienyl]-10-oxatricyclo[7.2.1.01,6]dodecan-11-one exerts its effects involves interactions with molecular targets such as enzymes, receptors, and nucleic acids. Its bicyclic structure allows for multiple points of interaction, facilitating binding and modulation of biological pathways.
Comparación Con Compuestos Similares
Compared to similar compounds, 5,5,9-trimethyl-12-[(2E)-3-methylpenta-2,4-dienyl]-10-oxatricyclo[7.2.1.01,6]dodecan-11-one stands out due to its structural complexity and multifunctional characteristics. Other similar compounds include:
5,5,9-Trimethyl-12-[(2E)-3-methylpenta-2,4-dienyl]-10-oxatricyclo[7.2.1.01,6]dodecan-11-ol
5,5,9-Trimethyl-12-[(2E)-3-methylpenta-2,4-dienyl]-10-oxatricyclo[7.2.1.01,6]dodecan-11-amine
5,5,9-Trimethyl-12-[(2E)-3-methylpenta-2,4-dienyl]-10-oxatricyclo[7.2.1.01,6]dodecan-11-thione
Each of these compounds shares the core bicyclic framework but differs in their functional groups, leading to varied chemical reactivities and applications.
Hope this satisfies your curiosity about this compound! What else can I help you with today?
Propiedades
IUPAC Name |
5,5,9-trimethyl-12-[(2E)-3-methylpenta-2,4-dienyl]-10-oxatricyclo[7.2.1.01,6]dodecan-11-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O2/c1-6-14(2)8-9-16-19(5)13-10-15-18(3,4)11-7-12-20(15,16)17(21)22-19/h6,8,15-16H,1,7,9-13H2,2-5H3/b14-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBFYFPUOUKFWPX-RIYZIHGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1C2(CCC3C1(CCCC3(C)C)C(=O)O2)C)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\CC1C2(CCC3C1(CCCC3(C)C)C(=O)O2)C)/C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.5 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
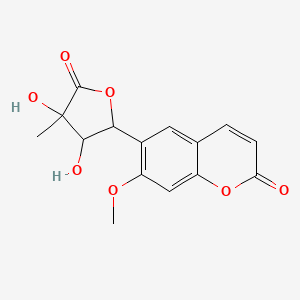
![2-[[5,7-dihydroxy-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl]oxy]oxane-3,4,5-triol](/img/structure/B8259404.png)
![[8-Acetyloxy-11-ethyl-5-hydroxy-6,18-dimethoxy-13-(methoxymethyl)-14-oxo-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadec-15-en-4-yl] 4-methoxybenzoate](/img/structure/B8259410.png)
![(13-hydroxy-5,5,9,13-tetramethyl-2-tetracyclo[10.2.2.01,10.04,9]hexadecanyl) (E)-3-phenylprop-2-enoate](/img/structure/B8259425.png)
![(2,5-Diacetyloxy-10-hydroxy-8,12,15,15-tetramethyl-4-methylidene-14-tricyclo[9.3.1.03,8]pentadec-11-enyl) 3-hydroxy-2-methylbutanoate](/img/structure/B8259431.png)
![[(3E,8Z)-2,3,5,7-tetraacetyloxy-10-hydroxy-8-(hydroxymethyl)-4,14,15,15-tetramethyl-13-bicyclo[9.3.1]pentadeca-1(14),3,8-trienyl] acetate](/img/structure/B8259439.png)
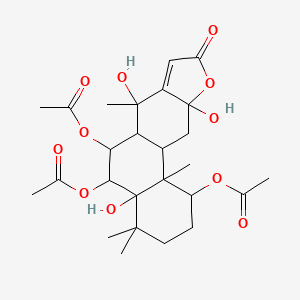
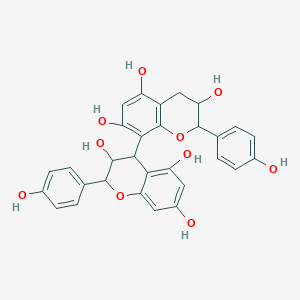
![4-[2-(5-ethoxy-3-hydroxyoxolan-3-yl)ethyl]-1-hydroxy-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-1H-naphthalen-2-one](/img/structure/B8259461.png)
![4-[2-(furan-3-yl)ethyl]-2-hydroxy-3,4,8,8-tetramethyl-6,7-dihydro-5H-naphthalen-1-one](/img/structure/B8259464.png)
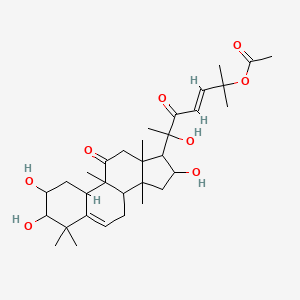
![2-Hydroxy-10-(3-hydroxy-4-methoxyphenyl)-4,6-dimethoxy-11-phenyl-9-oxa-14,19-diazapentacyclo[10.7.0.02,10.03,8.014,18]nonadeca-1(12),3(8),4,6,18-pentaen-13-one](/img/structure/B8259480.png)
![1,5,9-Trimethyl-5-(4-methylpent-3-enyl)-6,15-dioxatetracyclo[9.3.1.04,13.07,12]pentadeca-7,9,11-triene](/img/structure/B8259484.png)
